2-(2-Hydroxyethylamino)-6-aminohexylcarbamic acid tert-butyl ester-9-isopropylpurine
2-(2-Hydroxyethylamino)-6-aminohexylcarbamic acid tert-butyl ester-9-isopropylpurine
CK59 is calcium-calmodulin-dependent kinase II (CaMKII) inhibitor. CK59 inhibits multiple voltage-gated calcium channels, including the L-type channel during depolarization in a dose-dependent manner. The IC50 for CK59 was approximately 50 μM, which is only fivefold larger than the reported IC50 values for CaMKII inhibition. The inhibition due to CK59 was reversible; washout of the drug brought calcium levels back to control values upon depolarization.
Brand Name:
Vulcanchem
CAS No.:
926319-75-7
VCID:
VC0523911
InChI:
InChI=1S/C21H37N7O3/c1-15(2)28-14-25-16-17(26-19(23-12-13-29)27-18(16)28)22-10-8-6-7-9-11-24-20(30)31-21(3,4)5/h14-15,29H,6-13H2,1-5H3,(H,24,30)(H2,22,23,26,27)
SMILES:
CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C
Molecular Formula:
C21H37N7O3
Molecular Weight:
435.6 g/mol
2-(2-Hydroxyethylamino)-6-aminohexylcarbamic acid tert-butyl ester-9-isopropylpurine
CAS No.: 926319-75-7
Cat. No.: VC0523911
Molecular Formula: C21H37N7O3
Molecular Weight: 435.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CK59 is calcium-calmodulin-dependent kinase II (CaMKII) inhibitor. CK59 inhibits multiple voltage-gated calcium channels, including the L-type channel during depolarization in a dose-dependent manner. The IC50 for CK59 was approximately 50 μM, which is only fivefold larger than the reported IC50 values for CaMKII inhibition. The inhibition due to CK59 was reversible; washout of the drug brought calcium levels back to control values upon depolarization. |
|---|---|
| CAS No. | 926319-75-7 |
| Molecular Formula | C21H37N7O3 |
| Molecular Weight | 435.6 g/mol |
| IUPAC Name | tert-butyl N-[6-[[2-(2-hydroxyethylamino)-9-propan-2-ylpurin-6-yl]amino]hexyl]carbamate |
| Standard InChI | InChI=1S/C21H37N7O3/c1-15(2)28-14-25-16-17(26-19(23-12-13-29)27-18(16)28)22-10-8-6-7-9-11-24-20(30)31-21(3,4)5/h14-15,29H,6-13H2,1-5H3,(H,24,30)(H2,22,23,26,27) |
| Standard InChI Key | OXQIKGQQLYDQBM-UHFFFAOYSA-N |
| SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)N1C=NC2=C(N=C(N=C21)NCCO)NCCCCCCNC(=O)OC(C)(C)C |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator